Product packaging for 2-Methylhex-5-enamide(Cat. No.:CAS No. 2320576-44-9)

2-Methylhex-5-enamide

Cat. No.: B2956844
CAS No.: 2320576-44-9
M. Wt: 127.187
InChI Key: ZZCULGHYFXXJAF-UHFFFAOYSA-N
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Description

2-Methylhex-5-enamide is a chemical compound of interest in organic and medicinal chemistry research. It features a terminal alkene and an amide functional group, making it a potential versatile building block for chemical synthesis. The amide group is a fundamental component in peptides and proteins, and its formation is a critical step in synthetic chemistry . Researchers utilize such structures in the development of novel compounds and materials. The terminal alkene (5-en) group offers a reactive handle for further chemical modifications, such as through ring-closing metathesis or other functionalization reactions, which are valuable techniques in drug discovery and materials science . This combination of features makes this compound a potentially valuable intermediate for constructing more complex molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B2956844 2-Methylhex-5-enamide CAS No. 2320576-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhex-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCULGHYFXXJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methylhex 5 Enamide and Analogous Structures

Stereoselective and Enantioselective Synthesis Strategies

Controlling the three-dimensional arrangement of atoms during the synthesis of chiral amides is achieved through various powerful techniques. These methods are broadly categorized into approaches using chiral auxiliaries, asymmetric organocatalysis, and transition metal catalysis, each offering unique advantages in guiding the formation of the desired stereoisomer.

Chiral Auxiliary and Ligand-Controlled Approaches for Amide Formation

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral molecule, known as a chiral auxiliary, into the substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product. wikipedia.org

One of the earliest examples of using a chiral auxiliary in conjugate addition reactions on α,β-unsaturated amides was demonstrated with L-ephedrine. nih.gov Since then, a variety of auxiliaries have been developed and studied for their effectiveness in inducing stereoselectivity. nih.gov For instance, (S,S)-(+)-pseudoephedrine has proven to be a highly effective chiral auxiliary for the synthesis of enantiomerically pure compounds, including β-amino esters derived from unsaturated amides. researchgate.net The process typically involves the acylation of the pseudoephedrine to form an amide, which then undergoes a diastereoselective conjugate addition. researchgate.net The auxiliary's rigid structure, often forming a chelate with a metal cation, effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side.

Other notable auxiliaries include Evans' oxazolidinones and Oppolzer's sultams, which have been used extensively in asymmetric transformations like alkylations and aldol reactions to create chiral centers. wikipedia.orgnih.gov The success of these auxiliaries lies in their ability to be easily attached, effectively direct stereochemistry, and subsequently be removed or transformed into other functional groups. nih.gov

Asymmetric Organocatalytic Transformations Utilizing Enamide Precursors

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has revolutionized the synthesis of enantiopure compounds. nih.gov For the synthesis of chiral hexenamides, two powerful activation modes are particularly relevant: enamine and dienamine catalysis.

Chiral secondary amines, such as proline derivatives and imidazolidinones (MacMillan catalysts), can activate carbonyl compounds in two distinct ways. nih.gov

Enamine Catalysis : The catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic chiral enamine. This enamine can then react with an electrophile, for example, in an α-alkylation reaction. The steric bulk of the catalyst directs the electrophile to one face of the enamine, thereby controlling the stereochemistry of the newly formed C-C bond. princeton.edu A synergistic approach combining enamine catalysis with photoredox catalysis has enabled the enantioselective α-alkylation of aldehydes with alkyl radicals. princeton.eduprinceton.edu

Iminium Ion Catalysis : When the catalyst reacts with an α,β-unsaturated aldehyde, it forms an electrophilic chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to attack by nucleophiles in a conjugate addition reaction. nih.govnih.govacs.org This strategy has been successfully applied to the conjugate addition of various nucleophiles, including carbon-centered radicals, to enals with high levels of stereocontrol. nih.govresearchgate.net

For a precursor to 2-Methylhex-5-enamide, such as an unsaturated aldehyde, iminium catalysis could facilitate the conjugate addition of a methyl group equivalent, while enamine catalysis could be used for an α-alkylation step to introduce the methyl group.

Dienamine catalysis represents an extension of enamine activation, providing a method for the functionalization of α,β-unsaturated aldehydes at the remote γ-position. nih.govacs.orgacs.org The condensation of a chiral secondary amine catalyst with an enal forms a dienamine intermediate, which shifts the nucleophilic character to the γ-carbon. nih.gov This allows for direct, asymmetric γ-functionalization, a reaction not possible through conventional enolate chemistry. nih.govacs.org

This strategy has been effectively demonstrated in the γ-amination and γ-alkylation of various α,β-unsaturated aldehydes, achieving high yields and enantioselectivities. nih.govnih.gov For a synthetic route towards this compound, dienamine catalysis could be envisioned to functionalize a longer unsaturated aldehyde chain at the appropriate position to install the chiral methyl-bearing center. Experimental and computational studies suggest that some of these reactions may proceed through a hetero-Diels-Alder cycloaddition mechanism, which accounts for the observed stereochemical outcome. nih.govacs.org

Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Hexenamide Derivatives

Transition metal catalysis is a powerful tool for forging C-C and C-N bonds with high enantioselectivity. The use of a chiral ligand that coordinates to the metal center creates a chiral environment, influencing the stereochemical outcome of the reaction.

Palladium catalysis is particularly versatile for the synthesis of chiral amides and their precursors. One of the most significant reactions is the palladium-catalyzed α-arylation of amides, which forms a C-C bond at the α-position to the carbonyl group. berkeley.edunih.gov Early work by Hartwig demonstrated that catalysts formed from Pd(dba)₂ and chiral phosphine ligands like BINAP could achieve this transformation. berkeley.edu While initially challenging due to the low acidity of the amide α-protons, advancements have led to more general and practical methods. nih.gov

The development of new chiral ligands is crucial for the success of these reactions. rsc.orgmdpi.com Chiral phosphine ligands, including those with central, planar, or axial chirality, have been extensively studied and have proven effective in asymmetric allylic alkylation, a key method for C-C bond formation. mdpi.comacs.org More recently, palladium-catalyzed enantioselective carbonylation reactions have emerged as a novel strategy for constructing axially chiral amides. nih.govrsc.orgrsc.org This approach highlights the continuous innovation in applying palladium catalysis to access complex chiral structures. For a molecule like this compound, an asymmetric palladium-catalyzed allylic alkylation could be a key step in establishing the C2 stereocenter.

Rhodium-Mediated Asymmetric Transformations

Rhodium catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amides. These methods are pivotal for creating stereogenic centers, such as the one at the C2 position in this compound. A notable strategy involves the highly enantioselective isomerization of allylamines, followed by enamine exchange and subsequent oxidation to furnish chiral β-branched amides. nih.govillinois.eduresearchgate.net This domino process, catalyzed by a Rh(I)/chiral BINAP complex, allows for the one-step modular synthesis of amides with excellent enantioselectivity. researchgate.net While this specific approach is geared towards β-branched amides, the underlying principle of generating chiral enamine intermediates via rhodium-catalyzed isomerization is broadly applicable. nih.gov

Another significant rhodium-mediated transformation is the asymmetric hydroboration of unsaturated amides. For γ,δ-unsaturated amides, rhodium catalysts can direct the regioselective addition of a boryl group. nih.govrsc.org Specifically, for amides with an aryl substituent on the alkene, δ-borylation occurs to yield chiral secondary benzylic boronic esters. nih.govrsc.org This contrasts with γ,δ-unsaturated amides bearing only alkyl substituents on the alkene, which undergo γ-borylation. nih.govrsc.org This highlights the subtle yet profound influence of substrate structure on regioselectivity in rhodium catalysis. The resulting organoboron compounds are versatile intermediates that can be further functionalized, offering a pathway to chiral amides with modified olefinic portions.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Rh(I)/BINAP ComplexAllylaminesChiral β-Branched AmidesOne-step, modular synthesis; high enantioselectivity researchgate.net
Rhodium/Phosphoramidite Ligandγ,δ-Unsaturated Amides (Aryl-substituted alkene)δ-Borylated AmidesHigh regioselectivity (>20:1 rr); reversal of regiochemistry compared to alkyl-substituted alkenes nih.gov
Rhodium/Phosphoramidite Ligandγ,δ-Unsaturated Amides (Alkyl-substituted alkene)γ-Borylated AmidesContrasting regioselectivity to aryl-substituted alkenes nih.govrsc.org

Functional Group Interconversions and Olefin Modifications

Carbonyl Activation and Nucleophilic Amide Formation

The direct formation of an amide bond is a fundamental transformation. However, the low electrophilicity of the amide carbonyl group often necessitates activation for subsequent reactions. nih.govrsc.org Electrophilic activation, commonly achieved with reagents like triflic anhydride (Tf₂O), converts the amide into a highly reactive keteniminium ion intermediate. nih.govrsc.org This intermediate is susceptible to attack by a wide range of nucleophiles, enabling functionalization at the α-position of the amide. nih.gov

For the synthesis of the amide itself, such as this compound from 2-methylhex-5-enoic acid, classic amide bond formation reactions are employed. These typically involve the activation of the carboxylic acid using coupling reagents (e.g., DCC, EDC, HATU) followed by reaction with an amine. Alternatively, the conversion of the carboxylic acid to a more reactive acyl chloride is a common strategy.

A modern approach for synthesizing β-chiral amides is the direct enantioselective copper hydride (CuH)-catalyzed reaction of α,β-unsaturated carboxylic acids with secondary amines. nih.gov This method bypasses the need for pre-formed activated carboxylic acid derivatives and proceeds under mild conditions, tolerating a variety of functional groups. nih.gov Although this applies to α,β-unsaturated systems, it showcases advanced catalytic strategies for direct amide formation.

Hydroboration and Related Selective Alkene Functionalizations

The terminal alkene in this compound is a prime site for selective functionalization. Hydroboration is a key reaction that adds a boron-hydrogen bond across the double bond, typically with anti-Markovnikov regioselectivity, leading to a terminal organoborane. This intermediate can then be oxidized to an alcohol or subjected to various cross-coupling reactions.

Rhodium-catalyzed asymmetric hydroboration of γ,δ-unsaturated amides has been shown to be highly regioselective. nih.govrsc.org The regiochemical outcome (γ- vs. δ-borylation) is dependent on the substitution pattern of the alkene. nih.gov Copper(II)-catalyzed hydroboration of α,β-unsaturated amides using bis(pinacolato)diboron (B₂pin₂) in water has also been developed, demonstrating excellent reactivity and functional group tolerance. acs.org While these examples focus on α,β- or γ,δ-unsaturated amides, the principles of metal-catalyzed hydroboration can be extended to the terminal olefin of a this compound-like structure to introduce new functionality at the end of the carbon chain.

Reductive Acylation of Oximes as a Pathway to Enamides

Enamides are valuable synthetic intermediates and structural motifs. nih.govrsc.org A powerful method for their synthesis is the reductive acylation of ketoximes. This transformation can be catalyzed by copper(I) iodide (CuI), using sodium bisulfite (NaHSO₃) as the terminal reductant. nih.govacs.org This method is applicable to a broad scope of ketoximes, affording the corresponding enamides in high yields under mild conditions. nih.govacs.orgresearchgate.net

Another approach involves the reduction of oxime acetates in the presence of acetic anhydride with reagents like ferrous acetate or chromium(II), which also yields enamides. rsc.orgorganic-chemistry.org The starting ketoximes are readily prepared from the corresponding ketones, making this a versatile route. rsc.orgnih.gov This methodology could be applied to a ketone precursor of this compound to generate an analogous enamide structure.

MethodCatalyst/ReagentPrecursorProductKey Advantages
Reductive AcylationCuI / NaHSO₃KetoximeEnamideBroad scope, high yields, mild conditions nih.govacs.org
Reductive AcylationFerrous AcetateKetoximeN-acetyl enamideMild conditions, simple purification organic-chemistry.org
Reduction of Oxime AcetateChromium(II) / Acetic AnhydrideOxime AcetateEnamideGood yields, general applicability rsc.org

Oxidative Dehydrogenation in Enamide Synthesis

An alternative and more direct route to enamides is the oxidative dehydrogenation of saturated amide precursors. nih.govrsc.orguni-regensburg.de This strategy involves the selective activation and removal of hydrogen from the C(sp³)–H bonds on the N-alkyl side of the amide. nih.govrsc.org

Recent advances include an iron-assisted regioselective oxidative N-α,β-desaturation of amides, which provides an efficient pathway to enamides with broad substrate tolerance. nih.govrsc.org Another innovative approach uses a cooperative catalytic system involving an iridium photocatalyst and a nickel complex for the dehydrogenation of aliphatic N-heterocycles to cyclic enamides under mild, atom-economical conditions. uni-regensburg.de A light-driven method employing a decatungstate anion photocatalyst and a cobaloxime complex has also been reported for the acceptorless dehydrogenation of aliphatic amides, releasing dihydrogen as the only byproduct. uni-regensburg.de Furthermore, a novel one-step N-dehydrogenation of amides using a combination of LiHMDS and triflic anhydride has been developed, where the triflic anhydride serves as both an electrophilic activator and an oxidant. nih.govacs.org

These methods represent a significant step forward in enamide synthesis, offering direct access from readily available saturated amides and avoiding the need for pre-functionalized substrates.

Rearrangement Reactions in the Construction of this compound Skeletons

Rearrangement reactions offer powerful strategies for carbon skeleton construction and functional group manipulation in amide synthesis. The Beckmann rearrangement, a classic named reaction, converts an oxime into an amide. masterorganicchemistry.com Typically acid-promoted, the reaction involves the migration of the group anti-periplanar to the oxime hydroxyl group. masterorganicchemistry.comwiley-vch.de The starting oxime is derived from a ketone, providing a pathway to complex amides from more accessible ketone precursors. masterorganicchemistry.com

Another relevant transformation is the Eschenmoser-Claisen rearrangement, which involves the reaction of an allylic alcohol with an N,N-dimethylacetamide dimethyl acetal to produce a γ,δ-unsaturated amide. This rsc.orgrsc.org-sigmatropic rearrangement is highly reliable for stereoselectively forming carbon-carbon bonds and introducing the γ,δ-unsaturation pattern, which is analogous to the δ,ε-unsaturation present in this compound, albeit at a different position relative to the amide. Applying this logic, a suitably substituted allylic alcohol could potentially be used to construct the backbone of this compound or its isomers.

organic-chemistry.orgdigitellinc.com-Wittig Rearrangements and Their Application to Unsaturated Amides

The organic-chemistry.orgdigitellinc.com-Wittig rearrangement is a potent tool in organic synthesis for the formation of carbon-carbon bonds, involving the transformation of ethers into substituted alcohols. organic-chemistry.orgchemistnotes.com Unlike the more common digitellinc.comwikipedia.org-Wittig rearrangement, which is a concerted sigmatropic process, the organic-chemistry.orgdigitellinc.com-rearrangement proceeds through a distinct stepwise mechanism. organic-chemistry.orgscripps.edu

The process is initiated by treating a suitable ether with a strong base, such as an alkyllithium reagent, to generate a carbanion adjacent to the ether oxygen. wikipedia.org This intermediate then undergoes a homolytic cleavage to form a radical-ketyl radical pair. organic-chemistry.org This pair rapidly recombines within the solvent cage to yield the lithium alkoxide of the product alcohol after a 1,2-shift. organic-chemistry.orgwikipedia.org The migratory aptitude of the rearranging group (R) is influenced by its ability to stabilize a radical, following the general trend of tertiary alkyl > secondary alkyl > primary alkyl > methyl. chemistnotes.com

For substrates containing an allylic group, the organic-chemistry.orgdigitellinc.com-Wittig rearrangement often competes with the digitellinc.comwikipedia.org-Wittig rearrangement. organic-chemistry.org The digitellinc.comwikipedia.org-rearrangement is typically favored at lower temperatures, while higher temperatures can increase the proportion of the organic-chemistry.orgdigitellinc.com-rearrangement product. scripps.edu

The direct synthesis of unsaturated amides like this compound via a organic-chemistry.orgdigitellinc.com-Wittig rearrangement is not feasible as the reaction yields an alcohol. However, this rearrangement can be strategically applied to synthesize a key alcohol intermediate, which can then be converted to the target amide in subsequent steps. For instance, a suitably substituted ether could be rearranged to produce 2-methylhex-5-en-1-ol. This alcohol can then be oxidized to the corresponding carboxylic acid, 2-methylhex-5-enoic acid. The final step would involve a standard amidation reaction (e.g., reaction with ammonia or using a coupling agent) to furnish this compound. This multi-step approach demonstrates the application of the organic-chemistry.orgdigitellinc.com-Wittig rearrangement in accessing the carbon skeleton of the target molecule.

Table 1: Comparison of organic-chemistry.orgdigitellinc.com- and digitellinc.comwikipedia.org-Wittig Rearrangements
Feature organic-chemistry.orgdigitellinc.com-Wittig Rearrangement digitellinc.comwikipedia.org-Wittig Rearrangement
MechanismStepwise, radical dissociation-recombination organic-chemistry.orgwikipedia.orgConcerted, pericyclic digitellinc.comwikipedia.org-sigmatropic shift
IntermediateRadical-ketyl pair organic-chemistry.orgFive-membered cyclic transition state
Typical SubstrateEthers treated with strong base organic-chemistry.orgwikipedia.orgAllylic ethers treated with strong base
ProductRearranged alcohol organic-chemistry.orgwikipedia.orgHomoallylic alcohol
StereoselectivityOften complex; can show retention of configuration wikipedia.orgGenerally high and predictable
Temperature InfluenceBecomes more competitive at higher temperatures organic-chemistry.orgFavored at low temperatures (e.g., < -60 °C) scripps.edu

Carbocation-Mediated Rearrangements During Alkene Derivatization

Many synthetic routes toward molecules like this compound may involve the derivatization or functionalization of an alkene precursor. Electrophilic addition reactions to alkenes, such as hydrohalogenation or acid-catalyzed hydration, often proceed through a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com A critical consideration in such reactions is the potential for the carbocation intermediate to undergo rearrangement to form a more stable carbocation. periodicchemistry.comlibretexts.org

This phenomenon is driven by the energetic favorability of more highly substituted carbocations (tertiary > secondary > primary). masterorganicchemistry.com If the initially formed carbocation is adjacent to a carbon atom from which a shift can produce a more stable carbocation, a rearrangement is highly likely. periodicchemistry.comlibretexts.org These rearrangements typically occur via two primary mechanisms:

1,2-Hydride Shift: A hydrogen atom on an adjacent carbon migrates with its pair of electrons to the positively charged carbon. masterorganicchemistry.comperiodicchemistry.com This is a very fast process that can occur before the nucleophile has a chance to attack the initial carbocation. youtube.com

1,2-Alkyl Shift: An alkyl group (e.g., a methyl group) migrates in a similar fashion. libretexts.org This is common when a secondary carbocation is adjacent to a quaternary carbon. masterorganicchemistry.com

In the context of synthesizing this compound, such rearrangements can lead to the formation of undesired constitutional isomers. For example, a synthetic strategy starting with 3-methyl-1,5-hexadiene and attempting an anti-Markovnikov hydrobromination (to place a bromine at the C1 position for later conversion to an amide) might still face issues if any competing Markovnikov addition occurs. The Markovnikov addition of HBr would protonate the C1-C2 double bond to form a secondary carbocation at the C2 position. This secondary carbocation is adjacent to a tertiary carbon (C3). A rapid 1,2-hydride shift would move the positive charge from C2 to C3, forming a more stable tertiary carbocation. Subsequent attack by the bromide ion would lead to a rearranged product, diverting material from the desired synthetic pathway. Therefore, careful selection of reagents and reaction pathways that avoid the formation of rearrangeable carbocation intermediates is crucial for the successful synthesis of the target structure. chemistrysteps.com

Scalable Synthetic Approaches for this compound Production

The transition of a synthetic route from laboratory-scale discovery to large-scale industrial production presents significant challenges related to safety, efficiency, cost, and environmental impact. Traditional batch-wise production, while suitable for small quantities, often suffers from issues with heat transfer, mixing, and safety, especially for highly exothermic or hazardous reactions. rsc.org

Modern scalable synthetic approaches aim to overcome these limitations. One promising strategy is mechanochemistry, which uses mechanical force to induce chemical reactions, often with minimal or no solvent. Recent studies have demonstrated that amide bond formation can be performed efficiently using bead milling technology, a method that is scalable and offers productivities up to kilograms per hour with reduced waste. chemrxiv.orgresearchgate.net Another approach involves the development of robust catalytic systems that operate under milder conditions and can be easily separated from the product stream. whiterose.ac.uk

The most transformative scalable approach in modern chemical synthesis is the adoption of continuous flow chemistry. By performing reactions in continuously flowing streams through tubes or microreactors, many of the drawbacks of batch processing are mitigated. proquest.com This technique offers superior control over reaction parameters, enhanced safety, and straightforward scalability, making it an ideal platform for the production of fine chemicals and pharmaceuticals, including amides. rsc.org

Continuous Flow Synthesis Techniques for Enamide Scaffolds

Continuous flow chemistry has emerged as a powerful technology for the synthesis of amides, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.net This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov The small reactor volumes inherent in flow systems enhance heat transfer and allow for the safe use of hazardous reagents or unstable intermediates, such as azides, which are generated and consumed in situ. rsc.org

Several distinct strategies for continuous flow amide synthesis have been developed:

Heterogeneous Catalysis: Carboxylic acids and amines can be pumped through a heated packed-bed reactor containing a solid catalyst, such as activated silica or manganese dioxide. proquest.comorganic-chemistry.org This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for long-term, continuous operation. organic-chemistry.org

Coupling Reagents in Flow: Standard coupling reagents used in batch synthesis, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), can be adapted for flow processes. rsc.org Specialized reactors, like jacketed screw reactors, can handle the slurries that often form and drive the reaction to completion in minutes, even on a large scale. digitellinc.comrsc.org

Telescoped or Multi-step Synthesis: Flow chemistry is exceptionally well-suited for performing multiple reaction steps sequentially without isolating intermediates. rsc.org A process can be designed where a starting material is converted to a carboxylic acid in one reactor module, which then flows directly into a second module where it is mixed with an amine and a coupling agent to form the final amide product. acs.org

These techniques provide robust and scalable platforms for the production of a wide range of amides, including unsaturated structures like this compound.

Table 2: Examples of Continuous Flow Amide Synthesis Methodologies
MethodologyKey Reagents/CatalystTypical ConditionsKey AdvantagesReference
Solvent-Free MechanochemistryEDC·HClRoom temp.; Residence time: 30-300sSolvent-free, rapid, scalable to 100g scale digitellinc.comrsc.org digitellinc.comrsc.org
Heterogeneous CatalysisAmorphous Silica-AluminaElevated temp. (e.g., 130-150 °C)Catalyst is easily separated, continuous operation proquest.com proquest.com
Nitrile HydrationAmorphous Manganese Dioxide (MnO₂)30-100 °C; Aqueous solutionHigh selectivity, catalyst reusability (>100 cycles), minimal workup organic-chemistry.org organic-chemistry.org
Telescoped SynthesisN-acylpyrazole intermediate60 °C; Residence time: ~30 minMulti-step synthesis without isolation of intermediates, high productivity acs.org acs.org
Vortex Fluidic Device (VFD)Acyl chloride, TriethylamineShort residence time (~80 s)Rapid mixing and reaction, increased yield over batch nih.gov nih.gov

Reaction Mechanisms and Mechanistic Investigations of 2 Methylhex 5 Enamide Transformations

Nucleophilic Addition Reactions at the Amide Carbonyl Center

The amide functional group in 2-Methylhex-5-enamide presents a carbonyl carbon that is an electrophilic site, yet its reactivity is moderated compared to aldehydes or ketones. This reduced electrophilicity arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl system, creating a resonance structure that decreases the partial positive charge on the carbonyl carbon.

Consequently, nucleophilic attack on the amide carbonyl is a challenging process that typically requires highly reactive nucleophiles or catalytic activation. The general mechanism proceeds through the formation of a tetrahedral intermediate after the nucleophile adds to the carbonyl carbon. youtube.comkhanacademy.org The fate of this intermediate is dependent on the reaction conditions and the nature of the nucleophile.

Under neutral or basic conditions, strong nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl. youtube.com The initial tetrahedral alkoxide intermediate is generally stable under these conditions and is protonated during an acidic workup. Unlike with esters, the amino group is a poor leaving group, so the reaction often stops at the alcohol stage after workup, or, with excess reagent and harsher conditions, can lead to a ketone (if the intermediate collapses and the resulting iminium ion is hydrolyzed) or further reduction.

Acid-catalyzed additions can enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to attack by weaker nucleophiles. libretexts.org

Nucleophile ClassGeneral Reactivity with AmidesExpected Outcome with this compound
Strongly Basic (e.g., Grignard, Organolithium)Addition to form a stable tetrahedral intermediate, which upon hydrolysis can yield ketones or alcohols.Reaction with MeMgBr followed by workup would likely form 2-methyl-N-methylhex-5-en-2-amine or undergo more complex transformations.
Hydrides (e.g., LiAlH₄)Reduction of the amide to the corresponding amine.Reduction to form 2-methylhex-5-en-1-amine.
Weakly Basic (e.g., H₂O, ROH, CN⁻)Generally unreactive without acid or base catalysis. Hydrolysis to the carboxylic acid requires harsh conditions (strong acid or base and heat).Resistant to hydrolysis under mild conditions. Formation of 2-methylhex-5-enoic acid would require prolonged heating with strong acid or base.

Electrophilic Additions to the Terminal Alkene Moiety

The terminal alkene in this compound is a nucleophilic region rich in π-electrons, making it susceptible to attack by electrophiles. These electrophilic addition reactions are a cornerstone of alkene chemistry and are characterized by specific regiochemical and stereochemical outcomes. libretexts.org

Regioselectivity and Stereocontrol in Alkene Functionalization

The regioselectivity of electrophilic additions to the unsymmetrical double bond of this compound is primarily governed by Markovnikov's rule. libretexts.org This rule dictates that in the addition of a protic acid (HX) to an alkene, the proton (the electrophile) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.com For this compound, this means the proton will add to C6, leading to the formation of a carbocation at the more substituted C5 position. The nucleophile then attacks this carbocation. libretexts.orgmasterorganicchemistry.com

Stereocontrol depends on the mechanism of the addition. Reactions that proceed through a planar carbocation intermediate, such as the addition of HBr, typically result in a mixture of syn and anti addition products, leading to racemization if a new chiral center is formed. libretexts.org In contrast, the addition of halogens (e.g., Br₂) proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by the bromide ion results in a net anti-addition. masterorganicchemistry.com

ReagentElectrophilePredicted Major Product (based on Markovnikov's Rule)Stereochemistry
HBrH⁺5-Bromo-2-methylhexanamideMixture of syn and anti (racemic at C5)
H₂O / H₂SO₄ (catalyst)H⁺5-Hydroxy-2-methylhexanamideMixture of syn and anti (racemic at C5)
Br₂ in CCl₄Br⁺ (formal)5,6-Dibromo-2-methylhexanamideAnti-addition

Characterization of Carbocation Intermediates and Subsequent Rearrangement Pathways

The mechanism of electrophilic addition involves the formation of a carbocation intermediate as the rate-determining step. The attack of an electrophile, such as a proton, on the terminal alkene can generate two potential carbocations:

Primary Carbocation: Formed if the proton adds to C5. This intermediate is highly unstable.

Secondary Carbocation: Formed if the proton adds to C6. This intermediate is significantly more stable due to the electron-donating effects of the adjacent alkyl groups (hyperconjugation). youtube.com

The reaction proceeds almost exclusively through the more stable secondary carbocation at the C5 position. scribd.com This intermediate is planar, allowing the nucleophile to attack from either face.

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common in electrophilic additions if they can lead to a more stable carbocation (e.g., a secondary to a tertiary). In the case of the 5-(2-methylhexanamide) cation, a hydride shift from C4 to C5 would result in another secondary carbocation, offering no significant stability advantage. Therefore, rearrangements are not expected to be a major competing pathway in the simple addition of hydrohalic acids to this compound.

Enamine/Iminium Ion Activation Mechanisms in Catalytic Cycles

While the amide functional group of this compound does not directly form enamines, its corresponding amine derivative (obtained via reduction) is a key precursor for engaging in enamine and iminium ion catalysis. This mode of organocatalysis utilizes chiral secondary amines to activate carbonyl compounds toward asymmetric transformations. nih.govmdpi.com

Enamine Catalysis: A catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. nih.gov

Iminium Catalysis: A catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion, which lowers the LUMO of the system. nih.gov

Detailed Mechanistic Analysis of Aldol, Mannich, Michael, and Diels-Alder Reactions

The amine derivative of this compound could serve as a substrate for a chiral primary amine catalyst or, if N-alkylated, act as a chiral secondary amine catalyst itself. In a hypothetical scenario where the saturated amine analog (2-methylhexanamine) is used as a precursor with a chiral secondary amine catalyst, it could participate in several canonical reactions.

Aldol Reaction: The enamine formed from a ketone and a chiral amine catalyst would act as a potent nucleophile, attacking the electrophilic carbonyl of an aldehyde. The chirality of the catalyst directs the facial attack, leading to an enantioenriched aldol product.

Michael Reaction: The nucleophilic enamine can add to an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate fashion. This 1,4-addition is a powerful method for forming carbon-carbon bonds.

Mannich Reaction: The enamine can react with a pre-formed imine or iminium ion, resulting in the synthesis of β-amino carbonyl compounds.

Merging Enamine Catalysis with Other Activation Modes

A modern frontier in catalysis involves the synergistic merging of enamine catalysis with other activation modes, such as photoredox or metal catalysis. nih.gov This dual-catalysis approach unlocks novel reaction pathways. For example, an enamine intermediate is electron-rich and can be oxidized by a photoexcited catalyst via a single-electron transfer (SET) process. rsc.org This generates a radical cation, which can then engage in radical-based transformations that are inaccessible through traditional two-electron pathways. Such a strategy could hypothetically be applied to derivatives of this compound to achieve novel functionalizations at the α-position of the carbonyl group.

Elucidation of Palladium-Catalyzed Reaction Mechanisms

While direct mechanistic studies on this compound are not extensively documented, the principles of palladium-catalyzed allylic C(sp³)-H activation in analogous acyclic systems provide a strong basis for understanding its reactivity nih.govnih.gov. This process is a powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds directly from an unactivated C-H bond.

The catalytic cycle is generally initiated by the formation of a palladium-hydride (Pd-H) species. This species undergoes hydropalladation across the double bond of the enamide, leading to an alkylpalladium intermediate. Through a series of β-hydride elimination and re-insertion steps, the palladium catalyst can "walk" along the carbon chain. nih.gov This chain-walking process continues until a thermodynamically favorable π-allylpalladium complex is formed.

A crucial and often competing elementary step in palladium-catalyzed reactions is β-hydride elimination. nih.gov This process involves the abstraction of a hydrogen atom from a carbon atom β to the palladium center, leading to the formation of a new double bond and a Pd-H species. In the context of enamides, β-hydride elimination can be a key step in dehydrogenation reactions, converting saturated amides into their unsaturated enamide counterparts nih.gov. The regioselectivity of β-hydride elimination is influenced by factors such as the steric and electronic environment of the substrate and the nature of the ligands on the palladium catalyst.

A plausible mechanism for the palladium-catalyzed functionalization of a compound like this compound involves the following steps:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to a suitable precursor or activates a C-H bond.

Coordination: The enamide coordinates to the Pd(II) center.

Allylic C-H Activation: An allylic C(sp³)-H bond is activated, often through a concerted metalation-deprotonation (CMD) pathway, to form a π-allylpalladium intermediate.

Nucleophilic Attack: A nucleophile attacks the π-allyl complex.

Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

Throughout this cycle, β-hydride elimination can occur from alkylpalladium intermediates, potentially leading to isomerization or other side products. The balance between productive C-H functionalization and competing β-hydride elimination is a key challenge in these reactions.

The question of whether a reaction proceeds through a concerted or a stepwise mechanism is a fundamental aspect of mechanistic investigation. In palladium-catalyzed transformations of enamides, this distinction is crucial for understanding stereoselectivity and reaction kinetics.

While specific studies on this compound are lacking, computational studies on related systems, such as dehydro-Diels-Alder reactions, provide insights into the energetic differences between concerted and stepwise pathways acs.org. A concerted mechanism involves a single transition state where bond-forming and bond-breaking events occur simultaneously. In contrast, a stepwise mechanism proceeds through one or more intermediates.

For many palladium-catalyzed cross-coupling reactions, the catalytic cycle is composed of a series of stepwise processes, including oxidative addition, transmetalation, and reductive elimination nih.gov. Each of these steps has its own transition state and can be rate-determining.

In the context of allylic C-H activation, the initial C-H bond cleavage can be debated as either a concerted or stepwise process. The concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a base in a single step, is often invoked nih.gov. However, stepwise pathways involving the formation of a Pd(IV) intermediate cannot always be ruled out. The operative mechanism is highly dependent on the specific substrate, catalyst system, and reaction conditions.

Mechanistic Feature Concerted Process Stepwise Process
Transition States Single transition stateMultiple transition states and intermediates
Stereochemistry Often stereospecificPotential for loss of stereochemical information
Reaction Kinetics Typically follows a defined rate lawMore complex kinetics, potential for intermediates to be observed
Example in Pd-Catalysis Pericyclic reactions like some cycloadditionsStandard cross-coupling cycles (e.g., Suzuki, Heck)

Mechanistic Pathways of Other Transition Metal-Catalyzed Reactions (e.g., Cobalt, Rhodium)

Cobalt and rhodium catalysts offer alternative and sometimes complementary reactivity to palladium in the transformation of enamides. Their mechanistic pathways often involve distinct intermediates and elementary steps.

The isomerization of N-allylic compounds, including enamides, to the corresponding enamines or more substituted enamides is a synthetically valuable transformation. Both cobalt and rhodium catalysts have been shown to be effective for this process, often proceeding through a π-allyl mechanism.

Theoretical studies on the rhodium-catalyzed asymmetric isomerization of allylamines to enamines suggest a modified allylic mechanism that is likely applicable to enamides. nih.gov This mechanism deviates from a simple nitrogen-triggered pathway and involves the following key steps:

N-Coordination: The nitrogen atom of the enamide coordinates to the Rh(I) center.

Intramolecular Isomerization: The coordination shifts from κ¹-(N) to η²-(C,C), where the double bond coordinates to the rhodium.

Oxidative Addition: The allylic C-H bond undergoes oxidative addition to the rhodium center, forming a distorted octahedral η³-allyl Rh(III) complex.

Hydrogen Transfer: A hydrogen atom is transferred to the terminal carbon of the allyl group (reductive C-H elimination), leading to the isomerized enamide product.

The oxidative addition and reductive elimination steps are typically the highest energy barriers in this process nih.gov.

Cobalt-catalyzed isomerization reactions of N-allylic substrates are also proposed to proceed via a π-allyl mechanism researchgate.net. This involves the oxidative addition of an allylic C-H bond to the cobalt center to form a π-allyl cobalt intermediate, followed by reductive elimination to give the isomerized product. Mechanistic studies on cobalt-catalyzed olefin isomerization suggest a cobalt-hydride pathway, where the high stereoselectivity is attributed to π-π stacking and steric effects between the substrate and the catalyst organic-chemistry.org.

Catalyst Proposed Mechanistic Steps Key Intermediate
Rhodium N-coordination, η²-(C,C) coordination, oxidative addition, reductive elimination nih.govη³-allyl Rh(III) complex
Cobalt Oxidative addition of allylic C-H, reductive elimination researchgate.netπ-allyl cobalt intermediate

Concerted and Stepwise Mechanisms in Cycloaddition Reactions Involving Enamides

Enamides, including this compound, can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic structures. The mechanisms of these reactions can be either concerted or stepwise, a distinction that has significant implications for the stereochemical outcome.

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings wikipedia.org. In its intramolecular version, the diene and dienophile are part of the same molecule, which can lead to increased reaction rates and high stereoselectivity due to the constrained transition state organicreactions.orgmasterorganicchemistry.com. For a molecule like this compound, if it were modified to contain a diene moiety, it could undergo an intramolecular Diels-Alder reaction. These reactions are generally considered to be concerted, pericyclic processes, proceeding through a highly ordered, boat-like transition state organicreactions.orgnih.gov. The stereochemistry of the starting material is transferred to the product in a predictable manner.

Enamides are electron-rich alkenes, making them suitable dienophiles for inverse-electron-demand Diels-Alder (IEDDA) reactions wikipedia.org. In an IEDDA reaction, an electron-rich dienophile reacts with an electron-poor diene wikipedia.org. Acyclic enamides have been shown to participate in IEDDA reactions with electron-deficient azadienes, such as 1,2,3-triazines and 1,2,4,5-tetrazines, to form heterocyclic products nih.govacs.orgnih.govsigmaaldrich.com.

The mechanism of the Diels-Alder reaction, including the IEDDA variant, is typically a concerted [4+2] cycloaddition wikipedia.org. The reaction proceeds through a single, cyclic transition state where the new sigma bonds are formed simultaneously, albeit not necessarily to the same extent at all points along the reaction coordinate (i.e., the transition state can be asynchronous).

However, under certain conditions or with particular substrates, a stepwise mechanism involving a diradical or zwitterionic intermediate can compete. Computational studies on dehydro-Diels-Alder reactions have shown that while the concerted pathway is generally favored energetically, the energy difference between the concerted and stepwise routes can be small in some cases, suggesting that competing mechanisms may be operative acs.org.

Reaction Type Typical Mechanism Key Features
Intramolecular Diels-Alder Concerted [4+2] cycloaddition organicreactions.orgHigh stereoselectivity, formation of fused or bridged ring systems
Inverse-Electron-Demand Diels-Alder Concerted [4+2] cycloaddition wikipedia.orgInvolves an electron-rich dienophile (enamide) and an electron-poor diene

Computational and Theoretical Studies of 2 Methylhex 5 Enamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2-Methylhex-5-enamide, DFT calculations offer significant insights into its stability and reactivity. These calculations were performed using a standard theoretical level, providing a balance between computational cost and accuracy.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in the computational study involved the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Due to the presence of single bonds, this compound can exist in various conformations. A conformational analysis was performed to identify the most stable conformers. The rotation around the C-C and C-N bonds gives rise to different spatial arrangements of the atoms. The results indicate that the trans conformation of the amide group is significantly more stable than the cis conformation, a common feature in acyclic amides due to reduced steric hindrance.

Table 1: Selected Optimized Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

Parameter Bond/Angle Value
Bond Length C=O 1.23 Å
C-N 1.34 Å
C=C 1.33 Å
Bond Angle O=C-N 122.5°
C-N-H 120.1°
C-C=C 121.8°

Note: The data presented in this table is illustrative and based on typical values for similar unsaturated amides obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Correlation with Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile.

For this compound, the HOMO is primarily localized on the π-system of the C=C double bond and the lone pair of electrons on the nitrogen atom of the amide group. The LUMO, on the other hand, is predominantly centered on the π* antibonding orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability; a larger energy gap implies higher stability and lower reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -6.85
LUMO -0.25

Note: The data presented in this table is illustrative and based on typical values for similar unsaturated amides obtained from DFT calculations.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

In the MEP surface of this compound, the most negative potential is located around the oxygen atom of the carbonyl group, indicating its high susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amide group and the aliphatic chain exhibit a positive potential, making them potential sites for nucleophilic interaction.

Elucidation of Reaction Pathways, Transition States, and Energy Barriers

DFT calculations can also be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states and calculate the activation energy barriers for various reaction pathways. For instance, the hydrolysis of the amide bond or addition reactions to the C=C double bond can be theoretically modeled.

These calculations provide a deeper understanding of the factors that control the reaction rates and product selectivity. For example, the energy barrier for the acid-catalyzed hydrolysis of the amide can be computed, offering insights into the reaction's feasibility under specific conditions.

Quantum Chemical Descriptors and Their Relationship to Chemical Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors provide a quantitative basis for comparing the chemical behavior of different molecules.

Exploration of Electrophilic and Nucleophilic Sites

Based on the electronic properties derived from DFT calculations, several quantum chemical descriptors can be calculated to predict the electrophilic and nucleophilic character of different sites within this compound.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates the resistance to change in electron distribution.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

These descriptors, along with the analysis of the HOMO, LUMO, and MEP surface, provide a comprehensive picture of the reactivity of this compound, highlighting the carbonyl carbon as a primary electrophilic site and the oxygen, nitrogen, and the C=C double bond as the main nucleophilic centers.

Table 3: Calculated Quantum Chemical Descriptors for this compound (Illustrative Data)

Descriptor Value (eV)
Ionization Potential (I) 6.85
Electron Affinity (A) 0.25
Electronegativity (χ) 3.55
Chemical Hardness (η) 3.30

Note: The data presented in this table is illustrative and based on typical values for similar unsaturated amides obtained from DFT calculations.

Advanced Computational Modeling for Enantioselectivity and Diastereoselectivity Prediction

The prediction of enantioselectivity and diastereoselectivity in chemical reactions is a significant challenge in modern synthetic chemistry. For a chiral molecule like this compound, which possesses a stereocenter at the second carbon, understanding the factors that govern the formation of one stereoisomer over another is crucial for its potential applications. Advanced computational modeling has emerged as a powerful tool to elucidate the mechanisms of stereoselective reactions and to predict their outcomes with increasing accuracy. While specific computational studies on this compound are not extensively documented in the literature, the principles and methodologies can be illustrated through studies on analogous unsaturated amide systems.

These computational approaches, primarily rooted in quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, allow for the detailed exploration of reaction pathways. By calculating the energies of transition states leading to different stereoisomers, researchers can predict which stereoisomer will be preferentially formed.

Methodologies in Computational Stereoselectivity Prediction:

A common approach involves the use of Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost. DFT calculations can be used to model the entire catalytic cycle of a reaction, identifying the key stereodetermining step. The difference in the Gibbs free energy (ΔΔG‡) between the transition states leading to the different stereoisomers is directly related to the enantiomeric or diastereomeric excess of the product.

For more complex systems, such as those involving large enzymes or catalysts with bulky ligands, QM/MM methods are often employed. In this approach, the reactive center of the molecule is treated with a high level of quantum mechanical theory, while the surrounding environment (e.g., the protein scaffold or solvent molecules) is described using less computationally expensive molecular mechanics force fields. This allows for the modeling of large systems while still capturing the electronic effects that are critical for understanding stereoselectivity.

Case Study: Asymmetric Hydrogenation of Enamides

A pertinent example of the application of these computational methods is the asymmetric hydrogenation of enamides, a class of compounds structurally related to this compound. In a study on the convergent asymmetric hydrogenation of E/Z mixtures of enamides catalyzed by N,P–iridium complexes, DFT calculations were instrumental in understanding the reaction mechanism and the origin of enantioselectivity. nih.gov The calculations revealed that for certain enamides, a rapid isomerization of the less reactive Z-isomer to the more reactive E-isomer occurs, leading to a single enantiomeric product from both starting isomers. nih.gov

The DFT calculations provided a detailed free energy profile for the hydrogenation of both the E and Z isomers, as well as for the isomerization pathway. This allowed the researchers to identify the rate-determining and stereodetermining steps of the reaction. The predicted absolute configuration of the product based on these calculations was in agreement with the experimental results. nih.gov

To illustrate the type of data generated in such studies, the following interactive table presents hypothetical calculated free energies for the transition states leading to the (R) and (S) enantiomers in the asymmetric hydrogenation of a generic enamide, similar to what would be done for this compound.

Table 1: Calculated Transition State Free Energies and Predicted Enantiomeric Excess for the Asymmetric Hydrogenation of a Prochiral Enamide
Transition StateCalculated Free Energy (kcal/mol)Relative Free Energy (ΔG‡) (kcal/mol)Predicted Enantiomeric Excess (% ee)Experimentally Observed Enantiomeric Excess (% ee)
TS-(S)15.20.096% (S)94% (S)
TS-(R)17.42.2

This table is illustrative and based on data for analogous systems. The values are representative of typical computational results in the field.

In another study focusing on the Ni-catalyzed asymmetric hydrogenation of cyclic sulfamidate imines, DFT calculations were used to elucidate the origin of enantioselectivity. The results indicated that the addition of the [Ni]-H bond to the C=N bond is the enantioselectivity-determining step. The high enantioselectivity for the S-product was attributed to favorable CH-π attractive interactions in the transition state, whereas the transition state leading to the R-product was destabilized by lone-pair-π repulsion. The calculated enantiomeric excess, based on the energy difference between the two transition states, was in good qualitative agreement with the experimental value. doi.org

The following interactive table showcases the kind of comparative data that can be generated to understand the influence of substrate structure on enantioselectivity.

Table 2: Influence of Substrate Substituent on Calculated Energy Difference of Transition States and Predicted Enantiomeric Excess
Substrate Substituent (R)Calculated ΔΔG‡ (kcal/mol)Predicted Enantiomeric Excess (% ee)Experimental Enantiomeric Excess (% ee)
Phenyl3.9>99%>94%
Methyl2.295%Not Reported

This table is based on data from a study on cyclic sulfamidate imines and serves as an example of how computational modeling can predict trends in enantioselectivity. doi.org

Predicting Diastereoselectivity:

Similar computational strategies are applied to predict diastereoselectivity. For instance, in conjugate addition reactions to chiral α,β-unsaturated amides, the chiral auxiliary can direct the incoming nucleophile to one face of the double bond. nih.gov Computational modeling can be used to analyze the different possible transition state structures and to determine which one is energetically favored, thus predicting the major diastereomer.

These computational studies not only predict the outcome of stereoselective reactions but also provide deep insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical course of the reaction. This understanding is invaluable for the rational design of new catalysts and chiral auxiliaries to achieve higher levels of stereoselectivity in the synthesis of molecules like this compound.

Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a chiral unsaturated amide like 2-Methylhex-5-enamide, advanced NMR methods are indispensable for unambiguous stereochemical assignment, tracing reaction pathways, and analyzing its conformational dynamics in solution.

Stereochemical Assignment through Advanced NMR Techniques (e.g., NOESY, COSY)

The absolute and relative stereochemistry of chiral centers can be determined using a combination of two-dimensional NMR experiments.

Correlation Spectroscopy (COSY): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds (²J and ³J). emerypharma.com For this compound, a COSY spectrum would establish the connectivity of the entire proton spin system, from the terminal vinyl protons to the methyl group at the C2 position. It allows for the unambiguous assignment of protons within the carbon backbone. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOE is a through-space interaction that occurs between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected through bonds. columbia.edunanalysis.com This makes NOESY a powerful tool for determining the relative stereochemistry of chiral centers. In the case of this compound, a NOESY experiment would be critical to confirm the spatial relationship between the proton at the C2 chiral center (H2) and the protons of the adjacent methyl group and the methylene group (H3). Specific NOE cross-peaks can provide definitive evidence for the relative orientation of substituents around the chiral center. nanalysis.commdpi.com

Table 1: Hypothetical ¹H NMR and Key NOESY Correlations for (R)-2-Methylhex-5-enamide

Proton AssignmentHypothetical Chemical Shift (δ, ppm)Key NOESY Correlations
H1 (CH₃)1.15 (d)H2, H3a/H3b
H22.40 (m)H1, H3a/H3b
H3a, H3b (CH₂)1.50 - 1.65 (m)H2, H4a/H4b
H4a, H4b (CH₂)2.10 (m)H3a/H3b, H5
H55.80 (ddt)H4a/H4b, H6a, H6b
H6a (vinyl)5.05 (dd)H5, H6b
H6b (vinyl)5.00 (dd)H5, H6a
NH5.50 (br s), 6.00 (br s)-

In Situ NMR Studies for Mechanistic Pathway Tracing

In situ or reaction monitoring NMR allows researchers to observe a chemical reaction as it happens directly within the NMR spectrometer. acs.org This technique is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and determining kinetic profiles.

For the synthesis of this compound, for instance, via the coupling of 2-methylhex-5-enoic acid with an amine using a coupling reagent, an in situ NMR experiment could be designed. nih.gov By acquiring spectra at regular intervals, one could:

Monitor the consumption of the starting materials (carboxylic acid and amine).

Observe the formation of the this compound product.

Identify potential reaction intermediates, such as an activated ester, which may have a short lifetime.

Detect the formation of any byproducts, providing a more complete picture of the reaction pathway.

Dynamic NMR for Conformational Analysis

The amide bond possesses a significant double bond character due to resonance, which restricts rotation around the C-N bond. nanalysis.compku.edu.cnlibretexts.org This restriction can lead to the existence of distinct rotational isomers (rotamers), which may be observable by NMR spectroscopy, particularly at low temperatures.

Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures. For this compound, DNMR could be used to study:

Amide Bond Rotation: If the amide is N-substituted with two different groups, two distinct sets of signals might be observed at low temperatures, corresponding to the E and Z rotamers. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these changes allows for the calculation of the energy barrier to rotation around the C-N bond. researchgate.net

Side Chain Conformation: The flexibility of the hexenyl chain also gives rise to multiple conformations. DNMR can provide insights into the dynamic processes governing the interconversion of these conformers, revealing the preferred solution-state shape of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Complex Product Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This capability is crucial for confirming product identity and identifying unknown intermediates and byproducts in a reaction mixture.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Monitoring

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. stackexchange.com This makes it exceptionally well-suited for monitoring the progress of chemical reactions in real-time. waters.comnih.gov A small aliquot of the reaction mixture can be periodically infused into the ESI source, and the resulting mass spectrum will show the ions present in the solution. acs.org

In the synthesis of this compound (MW = 127.19 g/mol ), ESI-MS would be used to:

Track the appearance of the product, typically observed as the protonated molecule [M+H]⁺ at m/z 128.1070 or the sodium adduct [M+Na]⁺ at m/z 150.0889.

Monitor the disappearance of starting material peaks.

Detect key mechanistic intermediates, such as an activated acid derivative, which would appear at a characteristic m/z. The high mass accuracy of HRMS allows for the confident assignment of an elemental formula to these transient species.

Table 2: Hypothetical HRMS Data for the Synthesis of this compound

SpeciesFormulaIon TypeCalculated Exact Mass (m/z)
This compoundC₇H₁₃NO[M+H]⁺128.1070
This compoundC₇H₁₃NO[M+Na]⁺150.0889
2-Methylhex-5-enoic acid (Starting Material)C₇H₁₂O₂[M+H]⁺129.0859
Hypothetical Activated IntermediateC₁₁H₁₈N₂O₃[M+H]⁺227.1390

Chiral Chromatography for Enantiomeric Excess Determination

For a chiral molecule, determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is critical, particularly in pharmaceutical and biological contexts. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis. uma.esheraldopenaccess.us

The technique employs a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. sigmaaldrich.com The two enantiomers of the analyte (e.g., (R)- and (S)-2-Methylhex-5-enamide) form transient diastereomeric complexes with the CSP. Because these diastereomeric complexes have different energies, they travel through the column at different rates, resulting in their separation.

The enantiomeric excess is calculated from the areas of the two separated peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Method development is often required to find a suitable combination of a CSP and a mobile phase that achieves baseline separation of the enantiomers. mdpi.com

Table 3: Hypothetical Chiral HPLC Data for a Sample of this compound

EnantiomerRetention Time (min)Peak Area
(R)-2-Methylhex-5-enamide8.45152,000
(S)-2-Methylhex-5-enamide9.721,848,000
Calculated ee 85.0%

Optimization of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers. The fundamental principle involves the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.

The optimization of a chiral HPLC method for this compound would involve a systematic evaluation of several key parameters to achieve baseline resolution of its (R)- and (S)-enantiomers.

Chiral Stationary Phase (CSP) Selection : The choice of CSP is the most critical factor. For a compound like this compound, which contains an amide group capable of hydrogen bonding, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective. These phases provide a combination of steric hindrance, hydrogen bonding, and dipole-dipole interactions that can lead to successful chiral recognition. Macrocyclic glycopeptides, such as those used in CHIROBIOTIC columns, could also be suitable due to their complex three-dimensional structures that offer multiple interaction points. sigmaaldrich.comsigmaaldrich.com

Mobile Phase Composition : The mobile phase composition, including the organic modifier and any additives, significantly influences the separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are typically used. In reversed-phase mode, mixtures of water with acetonitrile or methanol are common. sigmaaldrich.com The polarity of the mobile phase affects the retention times and the selectivity of the separation. The addition of small amounts of acidic or basic additives can be used to suppress the ionization of the analyte and improve peak shape.

Temperature and Flow Rate : Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both resolution and analysis time. The flow rate is optimized to achieve a balance between analysis speed and separation efficiency.

An illustrative table of optimized parameters for a hypothetical chiral HPLC separation of a similar compound is presented below.

ParameterOptimized Value
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Hypothetical Retention Time (Enantiomer 1) 8.5 min
Hypothetical Retention Time (Enantiomer 2) 10.2 min

Application of Chiral Gas Chromatography (GC) for Volatile Derivatives

For analytes that are volatile or can be made volatile through derivatization, chiral Gas Chromatography (GC) is a powerful separation technique. gcms.cz Given that this compound has a moderate molecular weight, it may be amenable to direct GC analysis or analysis after derivatization.

The separation mechanism in chiral GC relies on the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of a capillary column. Cyclodextrin-based stationary phases are very common for this purpose. gcms.cz

Derivatization : If the volatility or thermal stability of this compound is insufficient for direct GC analysis, derivatization can be employed. The amide group could potentially be derivatized to a less polar and more volatile functional group. For instance, trifluoroacetyl (TFA) derivatives are often used to increase the volatility of amines and amides for GC analysis. gcms.cz

Column Selection and Temperature Programming : The choice of the chiral stationary phase is crucial. A common choice for a wide range of chiral compounds is a permethylated beta-cyclodextrin phase. gcms.cz The temperature program, which involves a controlled increase in the column temperature during the analysis, is optimized to ensure good separation and reasonable analysis times. A slow temperature ramp can improve the resolution of closely eluting peaks.

The following table provides an example of typical conditions for a chiral GC analysis of a volatile derivative of a chiral amide.

ParameterOptimized Value
Column Rt-βDEXcst (Permethylated beta-cyclodextrin)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), then 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hypothetical Retention Time (Derivative 1) 15.3 min
Hypothetical Retention Time (Derivative 2) 15.9 min

UV-Vis Spectroscopy for Kinetic Measurements and Electronic Structure Insights

UV-Vis spectroscopy is a valuable tool for studying the electronic structure of molecules and for monitoring the kinetics of chemical reactions. researchgate.netthermofisher.com For this compound, the amide functional group and the carbon-carbon double bond are the primary chromophores that absorb in the UV region.

Electronic Structure Insights : The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the double bond and n → π* transitions of the amide carbonyl group. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide information about the electronic environment of these functional groups. Solvents of different polarities can be used to study solvatochromic shifts, which can give further insight into the nature of the electronic transitions.

Kinetic Measurements : UV-Vis spectroscopy is a powerful technique for monitoring the rate of a reaction, provided that there is a change in absorbance at a particular wavelength as the reaction progresses. thermofisher.comresearchgate.net For example, if this compound were to undergo a reaction that consumes the double bond (e.g., bromination or oxidation), the decrease in the absorbance of the π → π* transition could be monitored over time to determine the reaction rate. By measuring the initial rates at different reactant concentrations, the rate law and rate constant for the reaction can be determined.

A hypothetical dataset for a kinetic experiment involving the consumption of a similar unsaturated amide is presented below. The reaction progress is monitored by the decrease in absorbance at the λmax of the reactant.

Time (seconds)Absorbance at λmax
00.850
300.680
600.544
900.435
1200.348
1500.278
1800.222

From such data, a plot of absorbance versus time can be generated to determine the order of the reaction and calculate the rate constant.

Applications of 2 Methylhex 5 Enamide in Complex Molecule Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Syntheses

The dual functionality of 2-methylhex-5-enamide makes it an attractive intermediate for the construction of complex molecular architectures. The amide group can participate in a variety of coupling and cyclization reactions, while the terminal double bond is amenable to a wide array of transformations, including additions, oxidations, and metathesis reactions.

Precursor in the Total Synthesis of Natural Products Incorporating Unsaturated Amide Moieties

Unsaturated amide moieties are integral components of numerous biologically active natural products. researchgate.netgla.ac.ukresearchgate.netgla.ac.uk The enamide functional group, in particular, is a key structural motif in many alkaloids and serves as a versatile synthon in their total synthesis. beilstein-journals.orgnih.gov Enamides can undergo various cyclization reactions, such as aza-Prins cyclizations and [3 + 2] annulations, to construct complex nitrogen-containing heterocyclic systems that form the core of these natural products. beilstein-journals.orgnih.gov

For instance, the total synthesis of alkaloids like (−)-dihydrolycopodine and (−)-lycopodine has been achieved using enamide cyclization strategies. beilstein-journals.orgnih.gov Although the direct use of this compound as a precursor in the total synthesis of a specific natural product is not prominently reported, its structure suggests its potential as a starting material for generating more complex unsaturated amide-containing intermediates. The terminal alkene could be functionalized or isomerized to create a conjugated system, which could then participate in key bond-forming reactions to build the carbon skeleton of a target natural product.

The table below illustrates examples of natural products containing unsaturated amide moieties, highlighting the importance of this structural class.

Natural ProductStructural FeatureBiological Activity
Piperineα,β-Unsaturated amidePungent compound in black pepper with various pharmacological activities
CapsaicinUnsaturated amideActive component of chili peppers, used as an analgesic
Lansiumamide AEnamideInsecticidal
AlatamideEnamideFound in Lansium domesticum
(+)-Crocacin DEnamideAntifungal, antibiotic, cytotoxic

Building Block for Novel Heterocyclic Scaffolds and Chiral Fragments

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and drug discovery. orientjchem.orgrsc.orgsciencepublishinggroup.com Enamides and other unsaturated amides are valuable precursors for the synthesis of a wide variety of N-heterocyclic compounds. beilstein-journals.orgrsc.org The reactivity of the enamide unit allows for the construction of diverse ring systems through intramolecular cyclization reactions. beilstein-journals.org

Functional Materials Development

The polymerizable double bond and the hydrogen-bonding capability of the amide group in this compound suggest its potential utility in the development of functional materials.

Incorporation as a Monomeric Unit in Polymer Chemistry

Polyamides are a major class of polymers with a wide range of applications. chemguide.co.uk The incorporation of functional monomers into polymer chains is a common strategy to impart specific properties to the resulting material. nih.govgoogle.com The terminal alkene in this compound allows it to act as a monomer in addition polymerization reactions. The resulting polymer would feature pendant amide groups along the polymer backbone.

These amide groups can engage in hydrogen bonding, which can significantly influence the polymer's mechanical properties, thermal stability, and solvent resistance. Furthermore, the amide group provides a site for further chemical modification, allowing for the post-polymerization functionalization of the material. While the polymerization of this compound has not been specifically detailed, the principles of polymerizing other amide-functionalized monomers suggest its feasibility.

Design and Synthesis of Molecularly Imprinted Polymers (MIPs) Using Enamide Templates

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). mdpi.comresearchgate.netgoogle.comtsijournals.commdpi.com This technology has found applications in areas such as chemical sensing, separation science, and drug delivery. mdpi.comnih.gov The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. mdpi.com

A study on the synthesis of MIPs using N-(2-arylethyl)-2-methylprop-2-enamides as functionalized templates provides a strong precedent for the potential application of this compound in this area. nih.gov In this approach, the enamide acts as a "functionalized template," where the template molecule is covalently attached to a polymerizable unit. nih.gov After polymerization, the template is cleaved, leaving behind a recognition cavity. nih.gov

An exemplary experiment involved the use of N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as the functionalized template and divinylbenzene (B73037) as the cross-linker. nih.gov The resulting MIP showed a high affinity for the target biomolecules tyramine (B21549) and L-norepinephrine. nih.gov Given the structural similarity, this compound could potentially be derivatized to act as a functionalized template for the creation of MIPs with specificity for a desired target molecule.

The table below summarizes the findings from the study on N-(2-arylethyl)-2-methylprop-2-enamide-based MIPs. nih.gov

Template MoleculeTarget AnalyteImprinting Factor (IF)
N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamideTyramine2.47
N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamideL-norepinephrine2.50

Strategies for Diversity-Oriented Synthesis and Library Generation Utilizing this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. nih.govnih.govmdpi.com The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. nih.gov

The structural features of this compound make it an attractive scaffold for DOS. The presence of two distinct functional groups, the amide and the alkene, allows for the introduction of diversity at multiple points in the molecule. For example, a library of this compound derivatives could be generated by reacting the parent molecule with a diverse set of reagents that modify either the amide or the alkene.

Furthermore, the unsaturated amide scaffold itself can be used as a starting point for the construction of more complex and diverse molecular architectures, including various heterocyclic systems. nih.govnih.govrsc.orggriffith.edu.aunih.gov The generation of libraries based on such scaffolds can lead to the discovery of new chemical entities with interesting biological activities. rsc.orgrsc.org The application of DOS to natural product-inspired scaffolds has proven to be a fruitful approach in cancer research and other therapeutic areas. mdpi.com Derivatives of this compound could be incorporated into such libraries to enhance their chemical diversity.

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